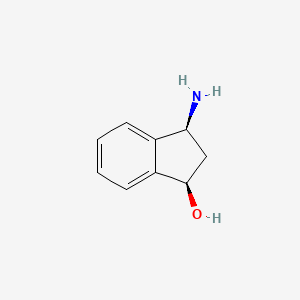
8-Methyl-1H-purin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1H-purin-2(3H)-one is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to naturally occurring purines, which are fundamental components of nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method is the methylation of 1H-purin-2(3H)-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1H-purin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-1H-purin-2(3H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with cofactors. In nucleic acids, it can intercalate between base pairs, disrupting normal DNA or RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-purin-2(3H)-one
- 3-Methyl-1H-purin-2(3H)-one
- 6-Methyl-1H-purin-2(3H)-one
Uniqueness
8-Methyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated purines, it exhibits distinct properties in terms of enzyme inhibition and nucleic acid interaction, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89418-09-7 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
8-methyl-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11) |
InChI-Schlüssel |
YNVSAKLIHBMSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)




![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)

